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Compound of Interest

Compound Name: Complanatuside

Cat. No.: B1669303 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Complanatuside is a flavonoid glycoside found in Semen Astragali Complanati, a traditional

Chinese medicine.[1] It is a key quality marker for this medicinal herb and has garnered interest

for its potential therapeutic properties, including anti-inflammatory effects.[2][3] Accurate and

reliable identification and quantification of Complanatuside are crucial for quality control,

pharmacokinetic studies, and further drug development. This document provides detailed

application notes and experimental protocols for the identification of Complanatuside using

liquid chromatography coupled with mass spectrometry (LC-MS) techniques, primarily focusing

on Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass

Spectrometry (UPLC-Q-TOF-MS/MS).
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Property Value Source

Chemical Formula C₂₈H₃₂O₁₆ [3][4]

Molecular Weight 624.55 g/mol [3]

Exact Mass 624.1690 Da [3][4]

CAS Number 116183-66-5 [3][4]

Synonyms

Complanatoside,

Rhamnocitrin-3,4'-O-

diglucoside

[3][4]

Mass Spectrometry Based Identification
High-resolution mass spectrometry, particularly UPLC-Q-TOF-MS/MS, is a powerful technique

for the identification and structural elucidation of Complanatuside and its metabolites.[2][5]

The combination of chromatographic separation with accurate mass measurements and

tandem mass spectrometry (MS/MS) for fragmentation analysis provides high sensitivity and

selectivity.[5]

Fragmentation Pattern of Complanatuside
The fragmentation of Complanatuside in the mass spectrometer provides a characteristic

fingerprint for its identification. Under negative ion mode electrospray ionization (ESI-), the

parent ion [M-H]⁻ is observed at an m/z of 623.16172.[6] The fragmentation pattern primarily

involves the sequential loss of the two glucose moieties.[5]

A key study on the metabolism of Complanatuside identified its fragmentation pathway.[5] The

parent ion at m/z 623.1682 first loses a glucose (Glu) moiety to produce a fragment ion at m/z

461.1089.[5] This intermediate fragment then loses the second glucose moiety to yield the

aglycone, rhamnocitrin, at m/z 299.0589.[5]

Table 1: Key Mass Spectrometric Data for Complanatuside Identification (Negative Ion Mode)
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Ion Description Formula (M-H)⁻ Experimental m/z
Key Fragment Ions
(m/z)

Complanatuside C₂₈H₃₁O₁₆⁻ 623.1682 461.1089, 299.0589

Rhamnocitrin 3-O-β-

glc
C₂₂H₂₁O₁₁⁻ 461.1089 299.0589

Rhamnocitrin C₁₆H₁₁O₆⁻ 299.0589 -

Data sourced from Lin et al., 2019.[5]

Experimental Workflow for Complanatuside
Identification
The general workflow for identifying Complanatuside in a sample involves sample preparation,

LC-MS analysis, and data interpretation.

Sample Preparation LC-MS/MS Analysis Data Analysis

Plant Material / Biological Sample Solvent Extraction
(e.g., Methanol)

Solid Phase Extraction (SPE)
or Liquid-Liquid Extraction (LLE) UPLC Separation Q-TOF MS Detection

(Full Scan) MS/MS Fragmentation Data Acquisition & Processing Compound Identification
(m/z, RT, Fragments) Database / Standard Comparison

Click to download full resolution via product page

Caption: Experimental workflow for Complanatuside identification.

Detailed Experimental Protocol: UPLC-Q-TOF-
MS/MS
This protocol is based on methodologies reported for the analysis of Complanatuside and

other flavonoid glycosides.[5][7]

Sample Preparation (from Plant Material)
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Grinding: Freeze-dry the plant material (e.g., Semen Astragali Complanati) and grind it into a

fine powder.

Extraction:

Accurately weigh 1.0 g of the powdered sample.

Add 25 mL of 70% methanol.

Perform ultrasonication for 30 minutes.

Centrifuge the mixture at 12,000 rpm for 10 minutes.

Collect the supernatant.

Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the

UPLC system.

UPLC Conditions
Column: ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or equivalent.

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient Elution:

0-2 min: 5% B

2-10 min: 5-30% B

10-15 min: 30-60% B

15-18 min: 60-95% B

18-20 min: 95% B

Flow Rate: 0.3 mL/min.
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Column Temperature: 35°C.

Injection Volume: 2 µL.

Q-TOF-MS/MS Conditions
Ion Source: Electrospray Ionization (ESI).

Ionization Mode: Negative.

Capillary Voltage: 2.5 kV.

Sampling Cone Voltage: 40 V.

Source Temperature: 120°C.

Desolvation Temperature: 450°C.

Cone Gas Flow: 50 L/h.

Desolvation Gas Flow: 900 L/h.

Mass Range: m/z 50-1000.

MS/MS Collision Energy: Ramped from 10 to 40 eV.

Lock Mass: Leucine-enkephalin ([M-H]⁻ = 554.2615) for mass accuracy correction.

Data Presentation: Pharmacokinetic Parameters
A study on the pharmacokinetics of Complanatuside in rats after oral administration provided

the following key parameters, which are essential for drug development professionals.[2][5]

Table 2: Pharmacokinetic Parameters of Complanatuside and its Major Metabolites in Rats
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Compound Tmax (h) Cmax (ng/mL) AUC(0-t) (µg/L·h)

Complanatuside 1 119.15 143.52

Rhamnocitrin 3-O-β-

glc
3 111.64 381.73

Rhamnocitrin 5.3 1122.18 6540.14

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration.

AUC(0-t): Area under the plasma concentration-time curve from time zero to the last

measurable concentration. Data sourced from Lin et al., 2019.[2][5]

These results indicate that Complanatuside is rapidly metabolized in vivo, with its aglycone

metabolite, rhamnocitrin, being the predominant form in plasma.[2]

Visualization of Fragmentation Pathway
The fragmentation pathway of Complanatuside is a critical component for its structural

confirmation.

Complanatuside
[M-H]⁻

m/z 623.1682

Rhamnocitrin 3-O-β-glc
[M-H-Glu]⁻

m/z 461.1089

- Glucose (162 Da)

Rhamnocitrin
[M-H-2Glu]⁻

m/z 299.0589

- Glucose (162 Da)
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Caption: Fragmentation pathway of Complanatuside in MS/MS.

Conclusion
The use of UPLC-Q-TOF-MS/MS provides a robust and reliable method for the identification

and characterization of Complanatuside. The detailed protocols and data presented in these

application notes serve as a valuable resource for researchers in natural product chemistry,

quality control, and drug metabolism studies. The characteristic fragmentation pattern, coupled

with high-resolution mass data, allows for unambiguous identification of Complanatuside in

complex matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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